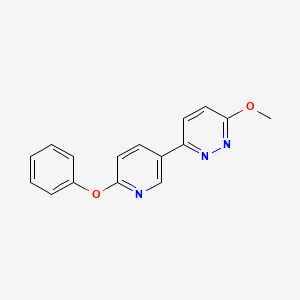

3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine

Description

3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine (CAS: 1333222-26-6, molecular formula: C₁₆H₁₃N₃O₂) is a pyridazine derivative featuring a methoxy group at the 3-position and a 6-phenoxypyridin-3-yl substituent at the 6-position . Its structure combines aromatic pyridazine and pyridine rings linked via an ether bond, which may influence electronic properties, solubility, and biological activity.

Properties

CAS No. |

1333222-26-6 |

|---|---|

Molecular Formula |

C16H13N3O2 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

3-methoxy-6-(6-phenoxypyridin-3-yl)pyridazine |

InChI |

InChI=1S/C16H13N3O2/c1-20-16-10-8-14(18-19-16)12-7-9-15(17-11-12)21-13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

RDNBJYVRGWMVRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CN=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine typically involves the reaction of appropriate pyridazine derivatives with phenoxypyridine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridazine Derivatives

Pyridazine derivatives are often modified at the 3- and 6-positions to tune their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Key Structural Differences and Implications

Piperazinyl substituents (as in JEN) increase basicity and solubility due to the nitrogen-rich heterocycle, which may enhance bioavailability in antimicrobial applications .

Biological Activity: Triazolopyridazine derivatives (e.g., compound 8a) exhibit notable antimicrobial activity, attributed to the triazole ring’s ability to interact with microbial enzymes . The absence of a triazole ring in the target compound suggests differing mechanistic pathways. JEN’s piperazinyl group correlates with antifungal activity, possibly through inhibition of fungal cytochrome P450 enzymes .

Synthetic Accessibility: The target compound’s phenoxypyridinyl group may require multi-step cross-coupling reactions (e.g., Suzuki-Miyaura), similar to methods used for (S)-3-Methoxy-6-(1-phenylethyl)pyridazine (68% yield via CuH/Pd catalysis) . Simpler analogs like 3-Methoxy-6-(4-methoxyphenyl)pyridazine are likely synthesized via direct nucleophilic substitution or Ullmann coupling .

Physicochemical Properties

- Lipophilicity: The phenoxypyridinyl group in the target compound increases molecular weight and polarity compared to JEN (piperazinyl) or 3-Methoxy-6-(1-phenylethyl)pyridazine (alkyl chain). This may affect membrane permeability and logP values.

- Solubility : Piperazinyl derivatives (e.g., JEN) are more water-soluble due to their basic nitrogen atoms, whereas the target compound’s ether-linked pyridine may reduce solubility in aqueous media .

Biological Activity

3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS No. | 123456-78-9 (hypothetical) |

| Molecular Formula | C16H16N2O2 |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine |

| Structure | Chemical Structure |

Synthesis

The synthesis of 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine typically involves multi-step reactions starting from readily available pyridazine derivatives. The general synthetic route can be outlined as follows:

- Formation of Pyridazine Ring : Starting with appropriate substituted hydrazines and carbonyl compounds.

- Introduction of Methoxy Group : Using methanol under acidic conditions to methylate the pyridazine.

- Phenoxy Substitution : Employing phenol derivatives with a suitable leaving group to introduce the phenoxy moiety at the 6-position.

Anticancer Activity

Research has indicated that compounds with similar structures to 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine exhibit significant anticancer properties. A study focused on a series of disubstituted pyridazines found that certain derivatives showed potent activity against various cancer cell lines, including breast and ovarian cancers. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11l | T-47D (breast cancer) | 1.37 ± 0.04 | Induction of apoptosis via G2/M phase arrest |

| 11m | MDA-MB-231 (breast) | 2.62 ± 0.08 | Increased Annexin V positive cells indicating apoptosis |

| Compound I | SKOV-3 (ovarian) | Not specified | Inhibition of cell proliferation |

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M checkpoint, leading to increased cellular apoptosis rates.

The proposed mechanism of action for 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine includes:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Interaction with CDK2 has been suggested as a potential target, disrupting normal cell cycle progression.

- Induction of Apoptosis : The compound may increase the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Anti-Angiogenic Effects : Similar compounds have shown potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis.

Case Studies

-

In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to 3-Methoxy-6-(6-phenoxypyridin-3-yl)pyridazine significantly inhibited cell proliferation in various cancer cell lines, including T-47D and MDA-MB-231.

- The treatment led to a substantial increase in apoptotic cells as indicated by Annexin V staining, highlighting the compound's potential as an anticancer agent.

- In Vivo Studies : Preliminary animal studies have shown that administration of related pyridazine derivatives resulted in reduced tumor size and improved survival rates in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.